molecular formula C14H13NO2 B2979155 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411247-63-5

2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine

Cat. No.: B2979155
CAS No.: 2411247-63-5
M. Wt: 227.263
InChI Key: OECIVJSFTXJUBK-UHFFFAOYSA-N
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Description

2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine is a pyridine derivative featuring a phenyl ring substituted with an oxirane (epoxide)-containing methoxy group at the 3-position. For example, methyl (2E)-3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]acrylate (compound 14 in ) shares the oxiran-2-ylmethoxy substituent and is synthesized via epoxide-opening reactions, suggesting similar synthetic routes for the target compound .

Properties

IUPAC Name

2-[3-(oxiran-2-ylmethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-7-15-14(6-1)11-4-3-5-12(8-11)16-9-13-10-17-13/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECIVJSFTXJUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, often involving catalysts and controlled temperatures to maximize the production rate .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine involves the interaction of its epoxide group with various biological targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pyridine ring can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₅H₁₃NO₂ 247.27 (calculated) N/A Oxiran-2-ylmethoxy, pyridine
2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine () C₂₀H₁₅ClF₃NO 401.79 N/A Chloro, ethoxy, trifluoromethyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () Varies 466–545 268–287 Chloro, nitro, bromo, methyl, etc.
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine () C₁₁H₁₆N₂O₂ 208.26 N/A Oxane (tetrahydrofuran), methanamine

Key Observations :

  • Reactivity: The epoxide group in this compound likely increases its reactivity compared to non-epoxide analogs (e.g., ethoxy or chloro derivatives). Epoxides are prone to nucleophilic attack, enabling applications in polymer chemistry or drug design as alkylating agents .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (268–287°C, ) due to enhanced intermolecular interactions, whereas the epoxide’s steric effects might reduce crystallinity in the target compound.
  • Molecular Weight : The target compound’s molecular weight (247.27) is lower than bulkier analogs (e.g., 401.79 in ), suggesting improved solubility in organic solvents.

Stability and Industrial Relevance

  • Stability : Epoxides are sensitive to moisture and acids, necessitating storage under anhydrous conditions. In contrast, ether-linked analogs (e.g., ’s oxane derivative) exhibit greater stability .
  • Industrial Use : The compound’s epoxide group could make it a crosslinking agent in resins or a precursor for fine chemicals, similar to applications of glycidyl methacrylate .

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